2-Chloroquinoline-5-carbaldehyde
Description
Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in heterocyclic chemistry. nih.govresearchgate.net This aromatic bicyclic system is not only of interest from a theoretical and synthetic perspective but is also a common motif in a vast array of natural products and synthetic compounds with pronounced biological activities. rsc.orgnih.govresearchgate.netnih.govnih.govfrontiersin.org The presence of the nitrogen atom in the heterocyclic ring imparts specific chemical properties to the quinoline system, influencing its reactivity and potential as a scaffold in drug discovery and materials science. nih.govfrontiersin.org
The versatility of the quinoline ring allows for functionalization at various positions, enabling the modulation of its electronic and steric properties. frontiersin.org This adaptability is a key reason for its prevalence in medicinal chemistry, with quinoline derivatives exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov
Overview of Formyl-Substituted Quinoline Derivatives
Formyl-substituted quinoline derivatives, also known as quinoline carbaldehydes, are a subclass of quinolines characterized by the presence of an aldehyde (-CHO) group attached to the quinoline ring. The aldehyde group is a versatile functional group that can participate in a wide variety of chemical transformations, making these compounds valuable synthetic intermediates. rsc.orgresearchgate.net They serve as precursors for the synthesis of a diverse range of heterocyclic systems. rsc.orgresearchgate.net
The reactivity of the aldehyde group, combined with the inherent properties of the quinoline scaffold, allows for the construction of complex molecular architectures. rsc.org These derivatives are often employed in condensation reactions, oxidations, reductions, and as building blocks in multicomponent reactions. nih.gov
Positional Isomerism and its Chemical Implications
The position of the formyl group on the quinoline ring gives rise to various positional isomers, each with distinct chemical and physical properties. For instance, the electronic environment of the aldehyde group is significantly influenced by its location relative to the nitrogen atom and the fused benzene ring. This, in turn, affects its reactivity in chemical reactions.
The biological activity of quinoline derivatives can also be highly dependent on the substitution pattern. rsc.org Different positional isomers of a given substituted quinoline may exhibit varied pharmacological profiles, highlighting the importance of regiocontrol in the synthesis of these compounds. rsc.org
Contextualization of the 2-Chloroquinoline-5-carbaldehyde Isomer
Among the various chloro-substituted quinoline carbaldehydes, the this compound isomer is a specific and important example. The chlorine atom at the 2-position and the carbaldehyde group at the 5-position provide two reactive sites for further chemical modifications. The chlorine atom can be displaced by various nucleophiles, while the aldehyde group can undergo a plethora of reactions typical of aldehydes.
The specific arrangement of these functional groups in this compound dictates its unique reactivity and potential for the synthesis of novel heterocyclic compounds.
Literature Review and Research Landscape
The study of quinoline carbaldehydes has a rich history and continues to be an active area of research.
Historical Perspectives on Quinoline Carbaldehyde Chemistry
The chemistry of quinoline itself dates back to the 19th century when it was first isolated from coal tar. nih.govwikipedia.org Over the years, synthetic methods for the preparation of quinoline and its derivatives have been extensively developed. Early work on quinoline carbaldehydes focused on their synthesis and basic reactivity. For instance, the Vilsmeier-Haack reaction has been a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. rsc.orgchemijournal.comrsc.org Reviews have documented the progress in the synthesis and reactions of these compounds over various periods, such as from 1979 to 1999 and from 1999 to 2011. researchgate.netresearchgate.net
Current Research Trends in Chlorinated Quinoline Carbaldehydes
Current research on chlorinated quinoline carbaldehydes is focused on several key areas. There is a continued interest in developing more efficient and environmentally friendly synthetic methodologies. chemijournal.com Furthermore, these compounds are being extensively utilized as building blocks for the creation of novel and complex heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.orgresearchgate.netrsc.org
Recent studies have highlighted the use of 2-chloroquinoline-3-carbaldehydes in the synthesis of fused heterocyclic systems and as precursors for compounds with potential biological activities. rsc.orgnih.govresearchgate.net The period from 2013 to 2017 saw significant advancements in the synthetic applications of these molecules. rsc.orgnih.gov Researchers are exploring their use in multicomponent reactions to generate molecular diversity and in the synthesis of compounds with potential therapeutic properties. researchgate.netmdpi.com
Note on Research Focus: Acknowledgment of the predominant academic literature on 2-Chloroquinoline-3-carbaldehyde (B1585622) and its extensive study compared to the this compound isomer.
A comprehensive survey of the scientific literature reveals a striking disparity in the research focus on different isomers of 2-chloroquinoline (B121035) carbaldehyde. The vast majority of studies, reviews, and patents are dedicated to 2-Chloroquinoline-3-carbaldehyde . clockss.orgrsc.orgnih.govekb.egresearchgate.nettandfonline.comijsr.netresearchgate.netrsc.org This isomer has been extensively investigated, with numerous reports detailing its synthesis, a wide range of chemical reactions, and its use as a precursor for various heterocyclic compounds. clockss.orgrsc.orgnih.govekb.egresearchgate.nettandfonline.comijsr.netresearchgate.netrsc.org Its well-documented reactivity has established it as a reliable and versatile building block in synthetic organic chemistry.
In stark contrast, This compound remains a significantly less-explored molecule. Specific data regarding its synthesis, detailed chemical properties, and reaction scope are scarce in publicly available scientific literature. This lack of information highlights a gap in the current body of knowledge surrounding substituted quinoline carbaldehydes and underscores the need for further investigation into the properties and potential applications of this particular isomer.
Properties of this compound
Detailed experimental data for this compound is not widely reported. However, its basic chemical properties can be inferred from its structure and are provided by some chemical suppliers. For a comparative perspective, the well-documented properties of 2-Chloroquinoline-3-carbaldehyde are also presented.
| Property | This compound | 2-Chloroquinoline-3-carbaldehyde |
| Molecular Formula | C₁₀H₆ClNO | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol | 191.61 g/mol sigmaaldrich.com |
| CAS Number | 863549-05-7 aceschem.com | 73568-25-9 sigmaaldrich.com |
| Melting Point | Not reported | 148-150 °C sigmaaldrich.comnih.gov |
| Appearance | Not reported | Light yellow solid chemicalbook.com |
Synthesis of this compound
Specific, optimized synthetic routes for this compound are not well-documented in the literature. However, general methods for the formylation of quinolines can be considered as potential pathways. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich aromatic rings, and it has been successfully used for the synthesis of various quinoline carbaldehydes. mdpi.comchemijournal.com Another approach could involve the oxidation of the corresponding alcohol, 2-chloro-5-quinolinemethanol, or the reduction of a carboxylic acid derivative.
For comparison, the synthesis of the extensively studied 2-Chloroquinoline-3-carbaldehyde is well-established, most notably through the Vilsmeier-Haack reaction of acetanilides. chemijournal.comrsc.org This reaction proceeds via the formation of a Vilsmeier reagent from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which then reacts with an acetanilide (B955) to yield the corresponding 2-chloroquinoline-3-carbaldehyde. chemijournal.comrsc.org
Reactions of this compound
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, such as amino, alkoxy, and cyano groups, by reacting this compound with appropriate nucleophiles. The reactivity of this position is well-documented for the 3-carbaldehyde isomer, which readily undergoes substitution reactions. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloroquinoline 5 Carbaldehyde and Positional Analogues
Strategies for Regioselective Formylation of Quinoline (B57606) Systems at the C5 Position
Achieving regioselective formylation at the C5 position of the quinoline nucleus is a critical step in the synthesis of 2-chloroquinoline-5-carbaldehyde. The electronic properties of the quinoline ring system, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being comparatively electron-rich, dictate the preferred sites of electrophilic substitution.
Application and Optimization of Classical Formylation Reactions (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff) for C5-Carbaldehydes
Classical formylation reactions, while well-established, require careful optimization to favor C5 substitution on the quinoline ring.
The Reimer-Tiemann reaction , which typically involves the reaction of a phenol with chloroform in a basic solution, is used for the ortho-formylation of hydroxy-aromatic compounds. wikipedia.org Its application to non-phenolic quinoline systems for C5-formylation is less common and generally proceeds with low yields due to the reaction conditions. The reaction mechanism involves the generation of dichlorocarbene as the electrophile. wikipedia.org For quinoline, the electron-rich benzene ring is the preferred site of attack. However, achieving selectivity for the C5 position over the C7 position is a significant challenge and is influenced by the substituents already present on the ring. nih.gov
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.in It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). niscpr.res.inijsr.net This reaction is widely used for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. ijsr.netiucr.org For the synthesis of C5-carbaldehydes, the substrate must possess sufficient nucleophilicity in the benzene ring to facilitate electrophilic substitution. The regioselectivity is governed by the electronic and steric effects of the substituents on the quinoline core. Optimization of reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, is crucial for maximizing the yield of the desired C5 isomer.
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically in glycerol or acetic acid. wikipedia.orguni.edu This method is most effective for highly activated aromatic compounds like phenols, where it favors ortho-formylation. wikipedia.org Its application to less activated systems like 2-chloroquinoline (B121035) for C5-formylation is challenging and often results in lower yields compared to the Vilsmeier-Haack reaction. The reaction mechanism is thought to involve the formation of an iminium ion intermediate that acts as the electrophile. wikipedia.org
| Reaction | Reagents | Typical Substrates | Key Optimization Parameters for C5-Selectivity |
| Reimer-Tiemann | Chloroform, Strong Base | Phenols, electron-rich heterocycles | Solvent, nature of the base, reaction temperature |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics and heterocycles | Stoichiometry of reagents, reaction temperature and time |
| Duff | Hexamethylenetetramine, Acid | Phenols, highly activated aromatics | Choice of acid catalyst, reaction medium |
Directed Ortho-Metalation and Related Methodologies for C5-Substitution
Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic rings. baranlab.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org For the quinoline system, a suitably placed DMG can direct metalation to the C5 position.
While direct C-H functionalization of quinolines at various positions has been explored, achieving C5 selectivity can be challenging. ccspublishing.org.cnnih.gov The development of specific DMGs that favor the C5 position is an active area of research. Once the C5 position is lithiated, the resulting organolithium species can be quenched with an appropriate electrophile, such as DMF, to introduce the formyl group. The success of this strategy hinges on the stability of the C5-lithiated intermediate and the absence of competing side reactions.
Synthesis of Related 2-Chloroquinoline-5-derivatives
The synthesis of derivatives such as 2-chloroquinoline-5-carboxylic acid esters provides alternative routes to obtaining functionalized quinolines at the C5 position, which can then be potentially converted to the desired carbaldehyde.
Oxidative and Chlorination Pathways Leading to 2-Chloroquinoline-5-carboxylic Acid Esters
A two-stage method for the synthesis of isomeric esters of 2-chloroquinoline-5-carboxylic acid has been developed, involving successive oxidation and chlorination reactions of methyl quinoline-5-carboxylates. nuph.edu.ua This approach offers acceptable yields using readily available reagents and straightforward transformations. nuph.edu.ua The intermediate 2(1H)-oxoquinoline carboxylates are valuable precursors for further functionalization. nuph.edu.ua
The process can be summarized as follows:
Oxidation: Methyl quinoline-5-carboxylate is oxidized to methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate.
Chlorination: The resulting quinolone is then chlorinated, for example, using phosphoryl chloride, to yield methyl 2-chloroquinoline-5-carboxylate. nuph.edu.ua
This synthetic route provides a reliable method for introducing a functional group at the C5 position, which can then be further manipulated. For instance, the ester can be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde.
| Step | Reagents | Intermediate/Product |
| Oxidation | Oxidizing Agent | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate |
| Chlorination | POCl₃ | Methyl 2-chloroquinoline-5-carboxylate |
Green Chemistry Approaches and Sustainable Synthetic Routes for Quinoline Carbaldehydes
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. ijpsjournal.com For the synthesis of quinoline carbaldehydes, several green chemistry approaches have been explored to minimize the use of hazardous reagents and solvents. tandfonline.comtandfonline.com
These approaches include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the synthesis of quinoline derivatives. tandfonline.com
Ultrasound-assisted reactions: Sonication can enhance reaction rates and efficiency, providing a greener alternative to conventional heating methods. researchgate.net
Solvent-free reactions: Conducting reactions in the absence of a solvent or in environmentally friendly solvents like water reduces waste and environmental impact. tandfonline.comtandfonline.com
Use of reusable catalysts: The development of solid-supported or recyclable catalysts can improve the sustainability of synthetic processes. nih.gov
These green methodologies are being increasingly applied to classical reactions like the Vilsmeier-Haack reaction to make them more sustainable. tandfonline.com For instance, performing the formylation under microwave irradiation can lead to shorter reaction times and improved energy efficiency.
Comparative Analysis of Synthetic Routes (Drawing from 2-Chloroquinoline-3-carbaldehyde)
The synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) is well-documented, with the Vilsmeier-Haack reaction being a particularly effective method. ijsr.netiucr.orgnih.gov A comparison of the synthetic routes for the C3 and C5 isomers highlights the challenges associated with regioselectivity in quinoline chemistry.
The Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde typically starts from an acetanilide (B955). iucr.orgchemijournal.com The reaction proceeds through a cyclization and formylation sequence, with the formyl group being introduced at the C3 position of the newly formed quinoline ring. semanticscholar.org This process is generally high-yielding and regioselective for the C3 position.
In contrast, the synthesis of this compound requires the formylation of a pre-formed quinoline ring. As discussed, achieving high regioselectivity for the C5 position via electrophilic substitution is more challenging due to the competing reactivity of other positions on the benzene ring.
| Feature | Synthesis of 2-Chloroquinoline-3-carbaldehyde | Synthesis of this compound |
| Primary Synthetic Route | Vilsmeier-Haack reaction | Vilsmeier-Haack, Reimer-Tiemann, Duff, Directed Ortho-Metalation |
| Starting Material | Acetanilide derivatives | 2-Chloroquinoline or substituted quinoline precursors |
| Key Challenge | Control of reaction conditions | Achieving high regioselectivity for the C5 position |
| Typical Yields | Generally high | Variable, often moderate to low depending on the method |
This comparative analysis underscores the importance of developing robust and regioselective methods for the functionalization of the quinoline nucleus at positions other than the more readily accessible C2, C3, and C4 positions.
Vilsmeier-Haack Formylation of Acetanilide Derivatives
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a substrate. ijsr.net In the context of quinoline synthesis, this reaction is particularly effective for the simultaneous cyclization and formylation of acetanilide derivatives, yielding 2-chloro-3-formylquinolines. researchgate.netchemijournal.com
The reaction proceeds through the electrophilic substitution of an activated aromatic ring with the chloroiminium ion (the Vilsmeier reagent). For N-arylacetamides (acetanilides), the reaction mechanism involves the formation of the Vilsmeier reagent, which then activates the acetanilide. Subsequent intramolecular cyclization leads to the quinoline ring system. The presence of phosphorus oxychloride also facilitates the conversion of the C2-hydroxyl group into a chlorine atom, directly affording the 2-chloroquinoline scaffold. The final hydrolysis step introduces the formyl group at the C3 position. chemijournal.comchemijournal.com
While this method is highly efficient for producing 2-chloro-3-formylquinolines, the synthesis of the this compound isomer via this route is less direct and depends on the substitution pattern of the starting aniline (B41778). The regioselectivity of the electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aniline ring. Generally, the cyclization occurs ortho to the activating amino group. For an unsubstituted acetanilide, this leads exclusively to formylation at the C3 position. researchgate.netsemanticscholar.org
Research has shown that electron-donating groups on the N-arylacetamide substrate generally lead to good yields of the corresponding 2-chloro-3-formylquinoline derivatives. researchgate.netchemijournal.com The reaction conditions typically involve adding POCl₃ to a solution of the acetanilide in DMF at low temperatures (0-5 °C), followed by heating to reflux for several hours. ijsr.netchemijournal.comchemijournal.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Acetanilide | DMF, POCl₃ | 0-5 °C, then reflux 4h at 80-90 °C | 2-Chloro-3-formylquinoline | Good | chemijournal.comchemijournal.com |
| Ortho-methyl acetanilide | DMF, POCl₃ | 0 °C, then reflux 6-8h at 80-90 °C | 2-Chloro-8-methyl-3-formylquinoline | 60-80% | chemijournal.comchemijournal.com |
| 4-Substituted-1-phenylethanone oximes | DMF, POCl₃ | Heat at 60 °C for 16h | 6-Substituted-2-chloroquinoline-3-carbaldehyde | Not specified | ijsr.net |
This table presents data on the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes, which are positional analogues of the target compound.
Direct Lithiation and Formylation Techniques
Direct ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. semanticscholar.org The method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, such as an alkyllithium or a lithium amide. semanticscholar.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as DMF, to introduce a formyl group. commonorganicchemistry.com
For quinoline systems, the nitrogen atom within the ring can act as a directing group, but the regioselectivity of lithiation can be complex and is influenced by other substituents. In the case of 2-chloroquinoline, studies have shown that lithiation with lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively occurs at the C3 position, which is adjacent to the chloro group and activated by it. researchgate.net Quenching this 2-chloro-3-lithioquinoline intermediate with DMF provides a route to 2-chloroquinoline-3-carbaldehyde. chemicalbook.com
Achieving lithiation at the C5 position of 2-chloroquinoline is more challenging due to the directing effects of both the ring nitrogen and the C2-chloro substituent, which favor deprotonation at other sites. Alternative strategies, such as halogen-metal exchange, can provide different regioselectivities. For instance, starting with a di-brominated quinoline, a sequence of regioselective Br/Mg exchange reactions combined with direct magnesiations using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can allow for the functionalization of multiple positions, including C4 and C3. acs.org While not a direct lithiation of 2-chloroquinoline at C5, these multi-step functionalization sequences on pre-functionalized rings represent a viable, albeit more complex, strategy to access specific positional isomers that are not obtainable through direct deprotonation.
A general procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde via lithiation involves the slow addition of n-butyllithium to a solution of diisopropylamine in THF at 0 °C to generate LDA. The solution is then cooled to -78 °C, and 2-chloroquinoline is added. After stirring, DMF is added to quench the lithiated intermediate, which upon workup yields the desired aldehyde. chemicalbook.com
| Substrate | Base | Electrophile | Conditions | Product | Yield | Reference |
| 2-Chloroquinoline | LDA | DMF | THF, -78 °C | 2-Chloroquinoline-3-carbaldehyde | Not specified | researchgate.netchemicalbook.com |
| 2-Bromoquinoline | TMPMgCl·LiCl | Various | THF, -10 °C to 25 °C | C3-functionalized 2-bromoquinolines | 76-84% | acs.org |
| N,N-diethyl-1-naphthoamide | sec-BuLi/TMEDA | O₂ | THF, -78 °C | 2-Hydroxy-N,N-diethyl-1-naphthoamide | High | semanticscholar.org |
This table provides examples of direct metallation and formylation for quinolines and related aromatic systems. The primary product for 2-chloroquinoline is the 3-carbaldehyde isomer.
Microwave-Assisted and Ultrasonic Irradiation Methods in Quinoline Synthesis
In recent years, green chemistry principles have driven the adoption of alternative energy sources like microwave (MW) irradiation and ultrasound (US) in organic synthesis. tandfonline.com These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, enhanced purity, and milder reaction conditions. nih.govresearchgate.netrsc.org
Microwave-Assisted Synthesis: Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly. researchgate.net This technology has been successfully applied to various steps in quinoline synthesis. For example, the Vilsmeier-Haack formylation of acetanilides to produce 2-chloroquinoline-3-carbaldehydes can be performed under microwave conditions. nih.gov Similarly, the condensation of formyl-quinoline derivatives with other reagents to build more complex heterocyclic systems is often enhanced by microwave assistance, proceeding in minutes rather than hours and with improved yields. acs.orgnih.gov One study reported that synthesizing pyrimido[4,5-b]quinolines from a carbaldehyde precursor required only 10 minutes of microwave irradiation, compared to 60 minutes of conventional reflux, with a higher yield. nih.gov
Ultrasonic Irradiation Methods: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation: the formation, growth, and implosion of bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. rsc.orgijpsjournal.com
Ultrasound has been effectively used in the synthesis of various quinoline derivatives. nih.govijacskros.comnih.govnih.gov For instance, the synthesis of hybrid quinoline-imidazole compounds under ultrasound irradiation showed remarkable benefits, reducing reaction times from 48–96 hours to just 1–2 hours and increasing yields by 5–10% compared to conventional heating. nih.govrsc.org Another study demonstrated a one-pot, three-component synthesis of 2-substituted quinolines in water under ultrasound irradiation, highlighting the method's efficiency and environmental friendliness. nih.govresearchgate.net These green methods are broadly applicable to the synthesis of the quinoline core and can be integrated into synthetic routes for this compound and its analogues. tandfonline.com
| Reaction Type | Energy Source | Key Advantages Noted | Reference |
| Quinoline Synthesis (Skraup) | Microwave | Important decrease in reaction time | nih.gov |
| N-alkylation of Imidazole for Hybrid Quinoline Synthesis | Ultrasound | Reaction time reduced from 48-96h to 1-2h; Yields increased by 5-10% | nih.govrsc.org |
| Synthesis of Pyrazoline/Isoxazoline from Quinoline Carbaldehyde | Ultrasound | High yield in minimum time compared to conventional method | ijacskros.com |
| Three-Component Quinoline Synthesis | Ultrasound | Rapid, one-pot synthesis in water; Good yields | nih.govresearchgate.net |
| Intramolecular Cyclization to Pyrimidoquinolines | Microwave | Reaction time reduced from 60 min to 10 min; Higher yield | nih.gov |
This table summarizes the benefits of using microwave and ultrasonic irradiation in the synthesis of quinoline derivatives.
Chemical Reactivity and Transformation Pathways of 2 Chloroquinoline 5 Carbaldehyde
Reactivity of the Aldehyde Moiety at C5
The aldehyde group at the C5 position of the quinoline (B57606) ring is a key site for various chemical reactions, including carbonyl additions, condensations, and redox transformations.
Carbonyl Additions and Condensations (e.g., Schiff Base Formation)
The aldehyde functional group of 2-chloroquinoline-5-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group. tandfonline.commdpi.com These reactions are fundamental in the synthesis of various heterocyclic systems. For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with different amines and hydrazine (B178648) derivatives has been extensively studied. researchgate.net The condensation with aminouracil derivatives, for example, leads to an intermediate that can undergo intramolecular cyclization. rsc.org Similarly, reactions with substituted anilines can yield the corresponding N-(substituted-phenyl)methanimine derivatives. rsc.org
The formation of Schiff bases can sometimes be challenging due to the poor solubility of the reactants. In such cases, a careful selection of solvents, like a mixture of dimethyl formamide (B127407) and ethanol, can facilitate the reaction. tandfonline.com The resulting Schiff bases are often valuable intermediates for the synthesis of more complex molecules with potential biological applications. tandfonline.comresearchgate.net
| Reactant | Product Type | Reference |
| Primary Amines | Schiff Bases (Imines) | tandfonline.commdpi.com |
| Hydrazine Derivatives | Hydrazones | researchgate.net |
| Substituted Anilines | N-(substituted-phenyl)methanimines | rsc.org |
| Aminouracil Derivatives | Intermediates for cyclization | rsc.org |
Redox Transformations (Oxidation to Carboxylic Acid, Reduction to Alcohol)
The aldehyde group of this compound can be both oxidized to a carboxylic acid and reduced to an alcohol.
Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. For example, silver nitrite (B80452) in the presence of sodium hydroxide (B78521) has been used to convert a similar compound, 2-chloroquinoline-3-carbaldehyde, into the corresponding carboxylic acid. rsc.org Chromium(VI) reagents are also powerful oxidizing agents capable of converting aldehydes to carboxylic acids. ucr.edu
Reduction: The reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents such as sodium borohydride. This reaction has been demonstrated in the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to its corresponding alcohol. rsc.org
| Transformation | Reagent(s) | Product | Reference |
| Oxidation | Silver nitrite, Sodium hydroxide | Carboxylic acid | rsc.org |
| Oxidation | Chromium(VI) reagents | Carboxylic acid | ucr.edu |
| Reduction | Sodium borohydride | Alcohol | rsc.org |
Reactivity of the Chlorine Atom at C2
The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic attack and participates in metal-catalyzed cross-coupling reactions, providing pathways to a diverse range of substituted quinolines.
Nucleophilic Aromatic Substitution Reactions at the C2 Position
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This is due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring system. 2-Chloroquinolines generally exhibit high reactivity towards nucleophiles like methoxide (B1231860) ions. researchgate.net A variety of nucleophiles, including amines and hydrazides, can displace the chlorine atom. The reaction often proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov However, concerted SNAr mechanisms, where bond formation and breakage occur in a single step, have also been identified. nih.gov The reactivity of chloroquinolines in SNAr reactions can be influenced by the reaction conditions, such as the presence of acid or base catalysts. researchgate.net For example, heating 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in the presence of potassium carbonate results in the substitution of the chlorine atom. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions at C2
The chlorine atom at the C2 position serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed for this purpose. nih.govmdpi.commdpi.com These reactions typically involve the use of a palladium catalyst and, in some cases, a copper co-catalyst, to couple the chloroquinoline with a variety of organometallic or organic reagents. nih.govmdpi.com The reactivity order for halogens in these couplings is generally C-I > C-Br >> C-Cl, which can allow for selective reactions. mdpi.com These cross-coupling reactions have been instrumental in the synthesis of a wide array of functionalized quinoline derivatives. nih.gov
Intramolecular Cyclization and Annulation Reactions
The dual reactivity of this compound allows for its participation in intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions can be initiated at either the aldehyde or the chloro-substituted position.
For instance, the initial reaction at the aldehyde group can be followed by an intramolecular cyclization involving the C2-chloro position. An example is the reaction of 2-chloroquinoline-3-carbaldehyde with formamide, which proceeds through the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by the elimination of HCl to yield a fused pyrrolo[3,4-b]quinolin-3-one system. rsc.org Similarly, condensation with certain nucleophiles can lead to intermediates that undergo intramolecular cyclization to form pyrimido[4,5-b]quinoline derivatives. nih.gov
Another pathway involves an initial nucleophilic substitution at the C2 position, followed by a cyclization involving the aldehyde group. Furthermore, multicomponent reactions involving 2-chloro-3-formylquinolines can lead to complex fused systems like dihydrobenzo[b]pyrimido rsc.orgresearchgate.netnaphthyridine-diones through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org The bromination of certain quinoline alkaloids has also been shown to be accompanied by intramolecular cyclization, forming new polycyclic structures. nih.gov Cascade reactions, such as the Prins/Friedel–Crafts cyclization, can also be employed to construct complex polycyclic frameworks from related vinyl-substituted aldehydes. beilstein-journals.org
Extrapolated Reactivity from 2-Chloroquinoline-3-carbaldehyde Studies:
The extensive body of research on 2-chloroquinoline-3-carbaldehyde serves as an excellent predictive model for the reactivity of its C-5 isomer. nih.gov This compound is recognized as a versatile building block for synthesizing a wide array of heterocyclic systems due to the distinct reactivity of its chloro and aldehyde functionalities. rsc.orgresearchgate.net
Based on studies of the 3-carbaldehyde isomer, this compound is expected to readily undergo a variety of transformations at its two key functional groups. nih.govrsc.org
Addition Reactions: The aldehyde group is predicted to be susceptible to various nucleophilic addition reactions. For instance, the Morita-Baylis-Hillman (MBH) reaction of 2-chloroquinoline-3-carbaldehyde with acrylates and acrylonitrile (B1666552) proceeds efficiently, and this reactivity is anticipated for the 5-carbaldehyde isomer as well. umich.edu Similarly, Darzens condensation to form epoxy esters and reactions with organometallic reagents are expected pathways. umich.edu
Reduction Reactions: The reduction of the aldehyde group is a fundamental transformation. The aldehyde moiety in 2-chloroquinoline-3-carbaldehyde has been successfully reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using sodium borohydride. rsc.org It is highly probable that this compound would undergo the same transformation under similar mild conditions to yield (2-chloroquinolin-5-yl)methanol.
Condensation Reactions: The aldehyde group provides a prime site for condensation reactions, particularly with nitrogen-based nucleophiles and active methylene (B1212753) compounds. Studies on the 3-carbaldehyde isomer show it reacts with anilines, phenylhydrazine, and hydrazine hydrate (B1144303) to form the corresponding Schiff bases and hydrazones. nih.gov These reactions are fundamental and should proceed similarly with the 5-carbaldehyde isomer to generate a diverse range of imine- and hydrazone-linked quinoline derivatives. chemijournal.comekb.eg Knoevenagel condensation with active methylene compounds is another key reaction, often serving as the initial step in domino sequences to build more complex fused rings. researchgate.net
| Reactant | Product Type | Reaction Conditions | Reference |
| Substituted Anilines | Schiff Base (Imine) | Acetone | nih.gov |
| Phenylhydrazine | Schiff Base (Hydrazone) | Natural Surfactant | nih.gov |
| Hydrazine Hydrate | Hydrazone | Refluxing Ethanol | nih.gov |
| o-Phenylenediamine | Quinoline-fused diazepine | Auto-oxidation | ekb.eg |
| Ethyl Cyanoacetate | Ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enoate | Ethanol | ekb.eg |
Substitution Reactions: The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for its displacement by a wide range of nucleophiles. For example, 2-chloroquinoline-3-carbaldehyde reacts with thiomorpholine in the presence of potassium carbonate to substitute the chlorine atom. nih.gov This reactivity is a cornerstone of its utility in synthesis, enabling the introduction of various functional groups at the C-2 position. researchgate.net The 5-carbaldehyde isomer is expected to exhibit similar reactivity, allowing for the synthesis of derivatives like 2-thiomorpholino-quinoline-5-carbaldehyde or 2-(4-methylpiperazin-1-yl)quinoline-5-carbaldehyde. nih.govingentaconnect.com
| Nucleophile | Product | Reaction Conditions | Reference |
| Thiomorpholine | 2-Thiomorpholino-quinoline-3-carbaldehyde | K₂CO₃, Ethanol | nih.gov |
| N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | K₂CO₃ | nih.gov |
| Sodium Azide | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Acetic Acid | rsc.org |
| Alkylthiol | 2-(Alkylthiol)quinoline-3-carbaldehyde | - | researchgate.net |
The dual reactivity of the chloro and aldehyde groups makes 2-chloroquinoline-3-carbaldehyde an ideal substrate for domino and multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of complex heterocyclic structures. rsc.orgsemanticscholar.org
These reactions often involve an initial condensation at the aldehyde group, followed by an intramolecular substitution of the C-2 chlorine atom or other subsequent cyclizations. For example, MCRs involving 2-chloroquinoline-3-carbaldehyde, an active methylene compound (like dimedone), and an amine source are used to construct fused polycyclic systems like pyrimido rsc.orgrsc.orgnaphthyridines. rsc.org Another powerful example is the palladium-catalyzed domino reaction with isocyanides, which can lead to diverse products like pyrrolo[3,4-b]quinolin-3-ones through a sequence of amidation and lactamization. rsc.org
Given that this compound possesses the same reactive functionalities, it is a strong candidate for similar MCR and domino strategies. It could be employed in reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction or Knoevenagel-hetero-Diels-Alder sequences to generate novel, complex quinoline-based scaffolds. rsc.orgresearchgate.net
| Reaction Name/Type | Reactants | Product Type | Reference |
| Domino Reaction | 2-Chloroquinoline-3-carbaldehyde, Cyclohexyl Isocyanide | Pyrrolo[3,4-b]quinolin-3-one | rsc.org |
| Multicomponent Reaction | 2-Chloroquinoline-3-carbaldehyde, Dimedone, 6-Aminopyrimidine-2,4-dione | Dihydrobenzo[b]pyrimido rsc.orgrsc.orgnaphthyridine | rsc.org |
| GBB Reaction | 2-Chloroquinoline-3-carbaldehyde, Alkyl Isocyanide, Aminopyridine | Imidazopyridin-tetrazoloquinoline | rsc.org |
| Knoevenagel-Michael Cyclocondensation | 2-Chloroquinoline-3-carbaldehyde, Malononitrile, Dimedone | Quinoline-based 4H-pyran | researchgate.net |
Derivatization Strategies and Applications in Complex Molecular Architectures
Synthesis of Advanced Heterocyclic Systems Incorporating the 2-Chloroquinoline-5-carbaldehyde Scaffold
The this compound scaffold serves as a foundational element for synthesizing a variety of advanced heterocyclic systems. The aldehyde group can readily undergo condensation reactions, while the chloro group can be displaced by various nucleophiles. This dual reactivity is exploited to construct fused and binary heterocyclic systems. For instance, multicomponent reactions involving this scaffold can lead to the formation of highly substituted quinoline (B57606) derivatives in a single step, showcasing the efficiency of this building block in generating molecular diversity. researchgate.net
Preparation of Schiff Bases and Imines from the C5-Carbaldehyde Group
The carbaldehyde group at the C5 position is a prime site for the formation of Schiff bases (imines or azomethines) through condensation with primary amines. tandfonline.com This reaction is a fundamental step in the synthesis of many biologically active compounds and ligands for metal complexes. The resulting imine bond can be stable or serve as an intermediate for further reactions, such as reduction to form secondary amines or participation in cyclization reactions.
The synthesis of Schiff bases from the related 2-chloroquinoline-3-carbaldehyde (B1585622) has been extensively reported, often involving refluxing the aldehyde with a substituted aniline (B41778) or a carbohydrazide (B1668358) in a suitable solvent like ethanol, sometimes with a co-solvent like DMF to improve solubility. tandfonline.comchemijournal.com These methods are directly applicable to the 5-carbaldehyde isomer. The general reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the imine.
Table 1: Examples of Schiff Base Formation from 2-Chloroquinoline (B121035) Aldehydes
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines | N-(substituted-phenyl)methanimine | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Hydrazone Schiff Base | tandfonline.com |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Phenyl Hydrazine (B178648) | Hydrazone Schiff Base | nih.gov |
Construction of Fused or Binary Heterocyclic Systems Utilizing C5-Carbaldehyde Reactivity
The reactivity of the C5-carbaldehyde group is instrumental in constructing fused or binary heterocyclic systems. In these syntheses, the aldehyde often participates in an initial condensation or addition reaction, followed by an intramolecular cyclization that may involve the chloro group at C2 or other positions on the quinoline ring or the reactant molecule.
For example, Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds can yield α,β-unsaturated carbonyl compounds, which are versatile intermediates for subsequent cyclization reactions to form fused pyran or pyridine (B92270) rings. researchgate.net Similarly, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines after initial condensation and subsequent intramolecular cyclization. nih.gov These strategies allow for the assembly of complex, polycyclic aromatic systems from a relatively simple starting material.
Broader Context from 2-Chloroquinoline-3-carbaldehyde Derivatives:
While specific literature on this compound is less common, a wealth of information on its isomer, 2-chloroquinoline-3-carbaldehyde, provides a valuable framework for understanding its synthetic potential. The chemical principles and reaction types are largely transferable between the two isomers.
The synthesis of hybrid molecules, where a quinoline moiety is linked to another pharmacologically active heterocycle, is a common strategy in drug discovery. researchgate.net The 2-chloroquinoline-3-carbaldehyde is a key precursor in this area. For instance, it has been used to synthesize quinoline-based imidazopyridines and imidazothiazoles through one-pot reactions. researchgate.net Another approach involves forming Schiff bases which are then linked to other heterocyclic systems, such as benzimidazole. tandfonline.comtandfonline.com These hybrid molecules often exhibit enhanced or novel biological activities compared to their individual components. The same strategies can be applied to the 5-carbaldehyde isomer to create a different spatial arrangement of the linked heterocyclic systems.
The aldehyde group of 2-chloroquinoline-3-carbaldehyde is a versatile handle for incorporation into larger and more complex molecules. nih.govrsc.org Beyond Schiff base formation, the aldehyde can be:
Oxidized to a carboxylic acid, providing a new point for amide or ester linkages.
Reduced to an alcohol, which can then be etherified or esterified.
Used in Wittig-type reactions to form alkenes, extending the carbon chain. mdpi.com
A participant in multicomponent reactions , such as the synthesis of dihydropyridine (B1217469) derivatives, which efficiently builds molecular complexity. researchgate.net
These transformations convert the aldehyde into a variety of other functional groups, enabling the covalent linkage of the quinoline scaffold to polymers, biomolecules, or other complex organic structures. The chloro-substituent at the C2 position can be simultaneously or sequentially replaced, for example, by reaction with thiols or amines, further expanding the synthetic possibilities. nih.govrsc.org This dual reactivity makes these chloroquinoline aldehydes powerful tools in synthetic chemistry.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Chloroquinoline-5-carbaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecule's framework can be constructed.
Chemical Shift Assignments for C5-Carbaldehyde Proton and Quinoline (B57606) Ring System
¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, 2-chloroquinoline-3-carbaldehyde (B1585622), the aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift of approximately 10.57 ppm. chemicalbook.com The protons on the quinoline ring system exhibit signals in the aromatic region, typically between 7.5 and 8.8 ppm. For instance, in 2-chloroquinoline-3-carbaldehyde, distinct signals are observed at 8.77 ppm (singlet), 8.08 ppm (doublet, J = 9 Hz), 8.0 ppm (doublet, J = 9 Hz), 7.90 ppm (triplet, J = 9 Hz), and 7.67 ppm (triplet, J = 9 Hz). chemicalbook.com The specific shifts and splitting patterns of the protons in this compound would be expected to show a different but equally informative pattern due to the different positioning of the aldehyde group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group in similar structures is typically found in the range of 165-170 ppm. The carbons of the quinoline ring resonate in the aromatic region, generally between 125 and 170 ppm. oregonstate.edu The carbon attached to the chlorine atom would also have a characteristic chemical shift.
Table 1: Typical NMR Chemical Shift Ranges for 2-Chloroquinoline-carbaldehyde Derivatives
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde Proton (CHO) | 9.8 - 10.6 chemicalbook.com | N/A |
| Quinoline Ring Protons | 7.5 - 8.8 | N/A |
| Aldehyde Carbon (C=O) | N/A | ~165 - 190 oregonstate.edu |
| Quinoline Ring Carbons | N/A | ~125 - 170 oregonstate.edu |
Coupling Constant Analysis for Structural Conformation
The coupling constants (J-values) observed in the ¹H NMR spectrum are crucial for determining the conformation of the molecule. The magnitude of the coupling constant between adjacent protons provides information about the dihedral angle between them. In the quinoline ring system, the coupling constants between protons on the same ring help to confirm their relative positions (ortho, meta, or para). For example, a typical ortho-coupling (³J) is around 7-9 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often close to 0 Hz. Analysis of these couplings in this compound allows for the unambiguous assignment of the proton signals and provides insight into the planarity and potential distortions of the quinoline ring.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O stretch)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group from the aldehyde. This strong absorption typically appears in the region of 1660–1700 cm⁻¹. For the related 2-chloroquinoline-3-carbaldehyde, a strong C=O stretch is observed at 1685 cm⁻¹. chemicalbook.comchemicalbook.com Other characteristic absorptions include those for the C-Cl stretch, which is expected around 750 cm⁻¹, and the aromatic C=C stretching vibrations within the quinoline ring, which appear in the 1500-1700 cm⁻¹ region. ucla.edu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) Stretch | 1660 - 1700 | Strong |
| Aromatic C=C Stretch | 1500 - 1700 ucla.edu | Medium |
| C-Cl Stretch | ~750 | Medium to Strong |
| Aromatic C-H Stretch | ~3030 ucla.edu | Variable |
| Aldehyde C-H Stretch | 2864 (observed in a similar compound) | Medium |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₆ClNO. nih.gov The calculated monoisotopic mass for this formula is 191.0138 Da.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.org For aromatic compounds, the molecular ion peak is often quite stable and therefore intense. libretexts.org The fragmentation of the quinoline ring itself can also lead to characteristic fragment ions. Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the purity of the compound and to identify any volatile impurities.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The quinoline ring system, being aromatic, exhibits characteristic π → π* transitions. The presence of the chloro and aldehyde substituents will influence the energy of these transitions and may introduce n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. These spectra are useful for confirming the presence of the conjugated system and can be used for quantitative analysis. Studies on related quinoline derivatives have shown that these molecules can act as fluorescent sensors, indicating their interesting photophysical properties. researchgate.net
X-Ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
A study on the crystal structure of the related isomer, 2-chloroquinoline-3-carbaldehyde, revealed a monoclinic crystal system with the space group P2₁/n. nih.govresearchgate.net The quinolinyl fused ring system was found to be essentially planar, with only a slight deviation. nih.govnih.gov The formyl group was slightly bent out of the plane of the fused ring system. nih.govnih.gov Similar detailed structural parameters, including intermolecular interactions such as π-π stacking, would be obtainable for this compound through single-crystal X-ray diffraction analysis. researchgate.net
Table 3: Crystal Data for the Isomer 2-Chloroquinoline-3-carbaldehyde
| Parameter | Value nih.govresearchgate.net |
|---|---|
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| Volume (ų) | 828.72 (10) |
| Z | 4 |
Thermogravimetric Analysis (TGA) for Thermal Stability
No published data is currently available for the thermogravimetric analysis of this compound.
Theoretical and Computational Studies of 2 Chloroquinoline 5 Carbaldehyde
Quantum Mechanical Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, allowing for the precise determination of molecular properties. Such studies on related molecules, like 2-chloroquinoline-3-carboxaldehyde, have been performed using methods such as B3LYP with basis sets like 6-311++G(d,p) to yield comprehensive data. nih.govresearchgate.net
Optimized Molecular Structure and Geometrical Parameters
No published data exists for the optimized molecular structure, including bond lengths, bond angles, and dihedral angles, of 2-Chloroquinoline-5-carbaldehyde as determined by DFT calculations. For its isomer, 2-chloroquinoline-3-carbaldehyde (B1585622), experimental crystal structure data has confirmed the quinolinyl fused ring system to be planar. researchgate.netnih.gov
Vibrational Spectroscopy Analysis and Assignment (e.g., FT-IR, VCD)
A detailed vibrational analysis, which involves calculating theoretical FT-IR and Raman spectra and assigning specific vibrational modes to different functional groups, has not been reported for this compound. This type of analysis is crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. For the 3-carbaldehyde isomer, such analyses have been conducted and compared with experimental results. nih.govresearchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting chemical reactivity. The energy gap between these orbitals indicates the molecule's chemical stability and reactivity. mdpi.comresearchgate.net While HOMO-LUMO analyses have been reported for numerous quinoline (B57606) derivatives nih.goveurjchem.comsiftdesk.org, specific values and orbital visualizations for this compound are not available.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
NBO analysis provides insight into charge distribution, charge transfer, and stabilizing interactions within a molecule. dergi-fytronix.com This method has been applied to isomers like 2-chloroquinoline-3-carboxaldehyde to study charge delocalization and hyperconjugative interactions, but no such study is available for the 5-carbaldehyde variant. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The MEP surface is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, thus predicting its reactive behavior. researchgate.netrsc.org The MEP surface illustrates the charge distribution and is color-coded to show electron-rich (negative potential) and electron-poor (positive potential) regions. While MEP analyses are common in the computational study of quinolines nih.govdergi-fytronix.comeurjchem.com, a map for this compound has not been published.
No Theoretical and Computational Studies Found for this compound
Despite a thorough search of scientific literature, no specific theoretical and computational studies focusing on the chemical compound this compound were found. Consequently, the generation of an article detailing its Fukui functions, predicted spectroscopic properties, and non-linear optical properties, as per the requested outline, cannot be fulfilled at this time.
While numerous theoretical and computational studies have been published on other isomers, most notably 2-chloroquinoline-3-carbaldehyde eurjchem.comresearchgate.netnih.govmdpi.comrsc.org and other substituted quinolines like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) eurjchem.com, the scientific community has not, to date, published specific research that would provide the data necessary to populate the requested article on the 5-carbaldehyde isomer. The available literature provides a methodological framework for how such a study on this compound could be conducted, but the actual data for this specific compound remains absent from published works.
Therefore, any attempt to create the specified article would be speculative and would not adhere to the strict requirement of using detailed, existing research findings for this compound.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Complex Chemical Synthesis
2-Chloroquinoline (B121035) carbaldehydes are exceptionally useful as synthetic intermediates for creating a multitude of complex heterocyclic systems. rsc.orgsemanticscholar.org The reactivity of these compounds is centered around the chloro group at the C2 position and the carbaldehyde function. Although most of the documented research focuses on the 2-chloroquinoline-3-carbaldehyde (B1585622) isomer, the principles of its reactivity serve as a strong indicator for the synthetic potential of 2-chloroquinoline-5-carbaldehyde.
These molecules act as precursors for a wide array of fused and binary heterocyclic systems through various reaction pathways. nih.govrsc.org The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and other intermediates. nih.govrsc.org Simultaneously, the chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. rsc.org
Key synthetic transformations involving the 2-chloroquinoline-3-carbaldehyde scaffold, which illustrate the potential of the 5-carbaldehyde isomer, include:
Synthesis of Fused Heterocycles: It is a key starting material for producing fused ring systems like pyrazolo[3,4-b]quinolines, tetrazolo[1,5-a]quinolines, and 4H-thio-pyrano[2,3-b]quinolines. nih.govrsc.org For instance, tetrazolo[1,5-a]quinoline-4-carbaldehydes can be prepared through the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide. rsc.orgresearchgate.net
Multicomponent Reactions: These aldehydes are effective substrates in one-pot, multicomponent reactions, which are highly efficient for building molecular complexity. researchgate.net For example, they can react with urea (B33335) and active methylene compounds to yield tetrahydropyrimidine (B8763341) and tetrahydro-quinazoline derivatives. rsc.org
Coupling Reactions: The chloro-substituent facilitates cross-coupling reactions, such as the Sonogashira coupling with alkyne derivatives, to produce 2-alkynyl-3-formyl-quinolines. rsc.org
The versatility of this scaffold is summarized in the table below, highlighting the types of reactions and the resulting heterocyclic systems derived primarily from the 2-chloroquinoline-3-carbaldehyde analogue.
| Reaction Type | Reagents | Resulting Product/System | Reference |
| Condensation | Phenyl hydrazine (B178648) | Schiff Bases | nih.govrsc.org |
| Cycloaddition | Hydrazine hydrate (B1144303) | Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |
| Nucleophilic Substitution & Cyclization | Sodium azide | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | rsc.orgresearchgate.net |
| Knoevenagel/Michael Addition | Malononitrile, Thiols | 4H-Thiopyrano[2,3-b]quinolines | nih.govrsc.org |
| Sonogashira Coupling | Alkyne derivatives, Pd/Cu catalyst | 2-Alkynyl-3-formyl-quinolines | rsc.org |
Integration into Nanostructured Materials (e.g., Surface Modification of Mesoporous Silica)
The functionalization of nanostructured materials is a critical area of research for applications in catalysis, separation, and drug delivery. researchgate.netnih.gov Mesoporous silica (B1680970) materials, such as SBA-15, are particularly valued for their high surface area, large pore volume, and thermal stability, making them ideal supports. researchgate.netmdpi.com
The reactive nature of 2-chloroquinoline carbaldehydes makes them suitable for the surface modification of such nanomaterials. In a notable study, SBA-15 was successfully functionalized using 2-chloroquinoline-3-carbaldehyde. researchgate.net The process involved grafting the quinoline (B57606) derivative onto the silica surface, which was pre-functionalized with chloroalkyl groups. researchgate.net The aldehyde and chloro groups on the quinoline ring provide reactive handles for further chemical transformations on the nanoparticle surface. researchgate.net
The modification procedure can be outlined as follows:
Preparation of the mesoporous silica support (e.g., SBA-15).
Grafting of an amino-functionalized silane (B1218182) (e.g., APTES) onto the silica surface.
Reaction of the amino-functionalized silica with the 2-chloroquinoline carbaldehyde.
This immobilization integrates the quinoline moiety into the nanostructure, creating a hybrid material with the properties of both the inorganic support and the organic functional group. Such modified nanoparticles have potential applications as novel adsorbents, drug delivery vehicles, or heterogeneous catalysts. researchgate.netmdpi.com The success of this modification with the 3-carbaldehyde isomer strongly suggests a similar potential for this compound.
| Material/Technique | Purpose/Finding | Reference |
| SBA-15 Mesoporous Silica | Support material for functionalization. researchgate.net | researchgate.net |
| 2-Chloroquinoline-3-carbaldehyde | Organic molecule used for surface modification. researchgate.net | researchgate.net |
| FT-IR, TGA, XRD, BET | Characterization techniques to confirm functionalization. researchgate.net | researchgate.net |
| Resulting Material (SBA-Pr-Ald) | A functionalized nanomaterial with potential applications in catalysis and separation. researchgate.net | researchgate.net |
Exploration in Catalysis and Ligand Design
The quinoline ring system, particularly when functionalized with potential coordinating atoms, is a valuable scaffold for designing ligands for catalysis. The nitrogen atom in the quinoline ring, along with the oxygen of the carbaldehyde group and the chlorine atom, can act as coordination sites for metal ions.
Research into quinoline derivatives has shown their ability to form catalytically active complexes. mdpi.com For example, copper complexes of various quinoline-based compounds have been shown to exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com While this compound was not specifically tested in this study, a related compound, 2-chloroquinoline-3-carbohydrazide, demonstrated the highest catalytic activity among the ligands studied when complexed with copper acetate. mdpi.com This highlights the potential of the chloroquinoline framework in developing new catalysts.
Furthermore, 2-chloroquinoline-3-carbaldehydes have been explicitly identified as synthetic intermediates for preparing stereoselective ligands. semanticscholar.org The ability to derivatize both the aldehyde and the chloro positions allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for designing effective and selective catalysts. The modification of antimalarial quinoline derivatives like mefloquine (B1676156) has also led to the development of potent organocatalysts for asymmetric reactions, further underscoring the catalytic potential embedded in the quinoline structure. nih.gov
General Applications of Quinoline Carbaldehydes (from 2-Chloroquinoline-3-carbaldehyde context)
The applications of quinoline carbaldehydes extend into the realm of materials science, where their unique structures contribute to the development of advanced organic materials. researchgate.net
Precursors for Polymer Synthesis and Crosslinking Agents
The inherent reactivity of the aldehyde and chloro groups on the quinoline scaffold makes these compounds potential monomers or crosslinking agents in polymer synthesis. Aldehydes can participate in condensation polymerization reactions with compounds containing active hydrogen atoms, such as phenols, ureas, or amines. The chloro group can be involved in polymerization through nucleophilic substitution reactions. While specific studies detailing the use of this compound in polymer synthesis are not widely documented, the principles of polymer chemistry support this potential application. The use of polymer supports in the synthesis of quinolines themselves, such as in the Friedlander synthesis, is an established field, indicating a strong synergy between quinoline chemistry and polymer science. nih.gov
Applications in Organic Materials
Quinoline derivatives are recognized for their significant potential in materials science, owing to their photophysical and electronic properties. researchgate.netrsc.org The synthesis of functionalized benzo[b] nih.govresearchgate.netnaphthyridine derivatives from 2-chloroquinoline-3-carbaldehydes has been reported, with these materials exhibiting interesting fluorescent properties. researchgate.net Such characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The versatility of multicomponent reactions allows for the creation of a diverse library of quinoline-based compounds, which can be screened for applications in materials science. rsc.org The rigid, aromatic structure of the quinoline core contributes to thermal stability and favorable electronic properties in the resulting materials.
Future Research Directions and Challenges in 2 Chloroquinoline 5 Carbaldehyde Chemistry
Development of Highly Regioselective and Scalable Synthetic Routes to the C5-Isomer.
A significant hurdle in the exploration of 2-chloroquinoline-5-carbaldehyde chemistry is the development of efficient and selective synthetic methodologies. Unlike the more commonly studied 3-formyl and 4-carboxy-quinoline derivatives, direct and high-yielding formylation at the C5 position of the 2-chloroquinoline (B121035) scaffold remains a challenge. nih.govnih.govrsc.org
Future research must focus on overcoming the inherent reactivity patterns of the quinoline (B57606) ring, which typically favor electrophilic substitution at the C8 and, to a lesser extent, the C5 positions. ecorfan.org However, the presence of a deactivating chloro group at the C2 position complicates direct formylation strategies like the Vilsmeier-Haack reaction, which is highly effective for producing 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.govrsc.org
Promising avenues for future investigation include:
Directed C-H Functionalization: Employing directing groups to steer the formylation specifically to the C5 position. Research on the regioselective C5 cyanoalkoxylation and cyanoalkylation of 8-aminoquinolines has demonstrated the feasibility of this approach for C5 functionalization. rsc.org Similar strategies, perhaps using a transient directing group, could be adapted for the introduction of a formyl group.
Halogen-Metal Exchange: Utilizing the existing chloro-substituent or introducing a temporary halogen at the C5 position to facilitate a halogen-metal exchange followed by formylation.
Novel Cyclization Strategies: Designing novel cyclization precursors that inherently favor the formation of the C5-carbaldehyde quinoline structure. This could involve the cyclization of appropriately substituted N-(2-alkynyl)anilines or related open-chain compounds. nih.gov
A critical aspect of this research will be to ensure the scalability of the developed synthetic routes. Many modern synthetic methods, while elegant in their selectivity, are often not amenable to large-scale production. Therefore, the development of robust, cost-effective, and scalable protocols is paramount for the widespread application of this compound as a building block.
| Synthetic Challenge | Potential Approach | Key Considerations |
| Poor regioselectivity in electrophilic substitution | Directed C-H functionalization | Choice of directing group, catalyst, and reaction conditions. |
| Deactivation by the C2-chloro group | Halogen-metal exchange followed by formylation | Synthesis of the di-halogenated precursor, efficiency of the exchange. |
| Lack of scalable methods | Development of robust cyclization reactions | Availability of starting materials, reaction efficiency, and ease of purification. |
Comprehensive Exploration of C5-Carbaldehyde Reactivity and Unique Transformation Pathways.
The aldehyde functionality at the C5 position, influenced by the electron-withdrawing nature of both the quinoline nitrogen and the C2-chloro group, is expected to exhibit distinct reactivity. A thorough investigation into the transformation pathways of this carbaldehyde group is essential for unlocking its synthetic potential.
Future studies should systematically explore:
Nucleophilic Addition Reactions: The reactivity of the C5-formyl group with a wide range of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles. The electronic environment of the C5-aldehyde may lead to unique reactivity or selectivity compared to other quinoline carbaldehyde isomers.
Condensation Reactions: The formation of Schiff bases, chalcones, and other condensation products is a well-established reaction for carbaldehydes. rsc.orgmdpi.com Exploring these reactions with this compound could lead to novel ligands, and precursors for complex heterocyclic systems.
Cyclization and Annulation Reactions: The C5-carbaldehyde group, in conjunction with the adjacent C4 and C6 positions on the quinoline ring, offers opportunities for novel cyclization and annulation reactions to build fused polycyclic systems. Research on the reactivity of 2-chloroquinoline-3-carbaldehyde (B1585622) has shown its utility in constructing a variety of fused heterocycles. nih.govresearchgate.net
A key challenge will be to identify and characterize unique transformation pathways that are specific to the C5-isomer, arising from the particular steric and electronic interplay of the substituents.
Design and Synthesis of Novel Complex Molecules with Specific C5-Functionality.
The true value of this compound lies in its potential as a versatile building block for the synthesis of complex molecules with tailored properties. The C5-substitution pattern offers a unique vector for introducing functionality that can interact with biological targets or influence the properties of materials.
Future research should focus on:
Medicinal Chemistry Scaffolds: Utilizing this compound to synthesize novel scaffolds for drug discovery. Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The C5-functionalized derivatives could offer new structure-activity relationships. For instance, it could serve as a precursor for novel inhibitors of enzymes like leishmanial methionine aminopeptidase (B13392206) 1. nih.gov
Functional Dyes and Probes: The quinoline nucleus is a known fluorophore, and functionalization at the C5 position can be used to modulate its photophysical properties. This could lead to the development of novel fluorescent probes for biological imaging or chemosensors.
Ligand Design for Catalysis: The C5-carbaldehyde can be elaborated into various chelating moieties for the synthesis of novel metal complexes with potential applications in catalysis.
The design of these complex molecules should be guided by a clear understanding of the desired properties and the specific role of the C5-functionality.
Advanced Computational Studies to Predict Novel Reactivities and Properties Specific to the C5-Isomer.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. nih.govresearchgate.net For a relatively unexplored compound like this compound, computational studies can provide invaluable insights and guide experimental work.
Future computational efforts should be directed towards:
Predicting Reaction Pathways and Regioselectivity: DFT calculations can be used to model the transition states of potential reactions, thereby predicting the most likely products and explaining the regioselectivity of synthetic transformations. This can help in optimizing reaction conditions and identifying novel, synthetically accessible targets.
Elucidating Electronic Structure and Properties: A detailed analysis of the molecular orbitals (HOMO, LUMO) and electrostatic potential can reveal the electronic characteristics of the C5-isomer and how they differ from other isomers. nih.gov This information is crucial for understanding its reactivity and for designing molecules with specific electronic properties.
Simulating Spectroscopic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption and emission spectra of C5-functionalized quinoline derivatives, aiding in the design of novel dyes and probes.
A significant challenge is to move beyond descriptive computational studies of known compounds and towards truly predictive models that can guide the discovery of new reactions and functional molecules based on the this compound scaffold.
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling reaction transition states | Prediction of regioselectivity and reaction feasibility. |
| DFT | Analysis of HOMO, LUMO, and electrostatic potential | Understanding of electronic properties and reactivity. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra | Design of novel dyes and fluorescent probes. |
Investigation of Material Science Applications Leveraging the Distinct Electronic and Steric Properties of the C5-Substituted Scaffold.
The unique arrangement of substituents in this compound suggests its potential for use in the development of advanced materials. The combination of an electron-withdrawing quinoline core, a modifiable carbaldehyde handle, and the influence of the C2-chloro group can be exploited to create materials with novel electronic and optical properties.
Future research in this area should explore:
Organic Electronics: The quinoline scaffold is a known component in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The C5-functionalization provides a means to tune the electronic properties, such as the HOMO/LUMO levels, to optimize charge transport and emission characteristics.
Non-Linear Optical (NLO) Materials: The polar nature of the substituted quinoline ring suggests that its derivatives could exhibit significant NLO properties, which are of interest for applications in telecommunications and optical computing.
Functional Polymers: The carbaldehyde group can be used as a reactive site for the polymerization or grafting of the quinoline moiety onto polymer backbones, leading to the creation of functional polymers with tailored optical, thermal, or conductive properties.
The challenge lies in establishing a clear link between the distinct electronic and steric features of the C5-substituted scaffold and the macroscopic properties of the resulting materials. This will require a multidisciplinary approach combining synthetic chemistry, materials characterization, and device engineering.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
